molecular formula C27H32N2O2S2 B2560171 (Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 315244-12-3

(Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2560171
CAS No.: 315244-12-3
M. Wt: 480.69
InChI Key: YHSRJRPSYNBLFJ-NKFKGCMQSA-N
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Description

(Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C27H32N2O2S2 and its molecular weight is 480.69. The purity is usually 95%.
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Biological Activity

(Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, with the CAS number 315244-12-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data and case studies.

The molecular formula of the compound is C27H32N2O2S2, with a molar mass of 480.69 g/mol. The structure features a thiazolidinone moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC27H32N2O2S2
Molar Mass480.69 g/mol
CAS Number315244-12-3

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazolidinone derivatives demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of specific substituents influenced their efficacy, with optimal configurations enhancing activity against pathogens .

Antioxidant Properties

The compound's structural characteristics suggest potential antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Similar compounds have shown promising results in assays measuring free radical scavenging activity and lipid peroxidation inhibition . For instance, related thiazolidinones demonstrated significant inhibition of lipid peroxidation and scavenging of hydroxyl radicals.

Cytotoxicity and Antitumor Activity

Cytotoxicity studies are essential for evaluating the therapeutic potential of this compound. Preliminary findings suggest that compounds within this class may exhibit selective cytotoxicity towards cancer cell lines. For example, one study reported that a related thiazolidinone derivative showed an IC50 value of 83.20 μM against K562 leukemia cells, indicating moderate cytotoxic effects .

Case Studies

  • Antimicrobial Efficacy : A study synthesized various thiazolidinone derivatives and tested their antimicrobial activities against multiple bacterial strains. The results indicated that modifications at specific positions significantly enhanced antibacterial properties, suggesting that this compound may follow similar trends .
  • Antioxidant Activity : In vitro assays demonstrated that thiazolidinone derivatives could inhibit lipid peroxidation effectively. The antioxidant capacity was evaluated using DPPH and ABTS assays, where certain modifications led to improved scavenging activities .
  • Cytotoxicity Tests : In vitro studies on cancer cell lines revealed that some thiazolidinones exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. These findings underscore the potential for further development of this compound as an anticancer agent .

Properties

IUPAC Name

N-benzyl-N-tert-butyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2S2/c1-5-20-13-15-21(16-14-20)18-23-25(31)28(26(32)33-23)17-9-12-24(30)29(27(2,3)4)19-22-10-7-6-8-11-22/h6-8,10-11,13-16,18H,5,9,12,17,19H2,1-4H3/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSRJRPSYNBLFJ-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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